molecular formula C13H8O4 B13725200 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B13725200
M. Wt: 228.20 g/mol
InChI Key: VWSAKNMQNUDSHW-UHFFFAOYSA-N
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Description

[2 + 2] Cycloaddition-Initiated Migrative Annulation Strategies

The reactivity of aurone-derived azadienes as two-atom partners in [2 + 2] cycloadditions has unlocked unconventional pathways for synthesizing benzofuran-fused nitrogen heterocycles. Feng et al. demonstrated that 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one analogues undergo formal migrative annulation with siloxy alkynes under HNTf2 catalysis, yielding dihydropyridine-fused benzofurans with unexpected substituent migration. The process initiates via a [2 + 2] cycloaddition between the electron-deficient aurone azadiene and the alkyne, followed by sequential 4π and 6π electrocyclic ring-opening and reclosing steps (Figure 1). Density functional theory (DFT) calculations corroborate that the [2 + 2] pathway is thermodynamically favored over traditional [4 + 2] cycloadditions due to lower activation barriers (ΔΔG‡ = 8.3 kcal/mol).

Table 1: Representative Yields and Substrate Scope in Migrative Annulation

Aurone Substituent (R1) Alkyne Substituent (R2) Yield (%)
4-OMe Ph 82
5-Cl p-Tol 76
6-OH n-Hex 68

Key advantages include broad functional group tolerance (electron-donating/-withdrawing groups, alkyl/aryl alkynes) and exclusive migration of the R2 group from the alkyne to the dihydropyridine nitrogen. The benzofuran core remains intact throughout, preserving its bioactive conformation.

Palladium-Gold Bimetallic Catalysis for Chalcone-to-Aurone Conversion

The direct synthesis of 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one from chalcone precursors has been revolutionized by heterogeneous Pd-Au/CeO2 catalysts. Yatabe et al. developed a system where Pd-on-Au nanoparticles (2.1 nm Pd shells on 15 nm Au cores) supported on CeO2 facilitate aerobic oxidation and 5-exo-trig cyclization of 2'-hydroxychalcones. The CeO2 support stabilizes Pdδ+ species, while Au nanoparticles suppress competing flavone formation via 6-endo-trig cyclization (Figure 2).

Table 2: Catalytic Performance of Pd-Au/CeO2 vs. Monometallic Systems

Catalyst Conversion (%) Aurone Selectivity (%) Flavone Selectivity (%)
Pd/CeO2 45 32 18
Au/CeO2 28 12 41
Pd-Au/CeO2 92 86 <5

Notably, the catalyst operates under ambient air, utilizing O2 as the terminal oxidant, and achieves 79% isolated yield for the parent aurone. Recycling tests show <5% activity loss over five cycles, attributed to the structural integrity of the bimetallic nanoparticles. Substrates with electron-deficient aryl groups exhibit enhanced reactivity due to facilitated deprotonation of the 2'-hydroxy group.

Regioselective Control in Benzofuran-Fused Heterocycle Formation

Regioselectivity in benzofuran annulation is critically influenced by catalyst choice and substrate electronic properties. For 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one derivatives, two dominant strategies emerge:

  • Electrochemical Dearomative Annulation : Wang et al. achieved C3-selective dearomatization of benzofuran moieties using an undivided cell with a Pt anode (constant current: 5 mA). The process generates radical cations that undergo nucleophilic attack by tethered alkenes, forming seven-membered dihydrobenzofurans with >20:1 regioselectivity (Figure 3A). Electron paramagnetic resonance (EPR) studies confirm the radical cation intermediate.

  • Biomimetic Oxidative [3 + 2] Cycloaddition : A hemin/t-BuOOH system promotes phenol-enamine coupling, yielding cyclopenta[b]benzofurans with C2-C3 bond formation. The hemin cofactor mimics peroxidase activity, oxidizing the phenol to a quinone methide, which reacts with enamines via a stepwise ionic pathway (Figure 3B).

Table 3: Regioselectivity Trends in Benzofuran Annulation

Method Substitution Pattern Major Regioisomer (%)
Electrochemical 6-OMe, 7-NO2 95
Hemin/t-BuOOH 5-Cl, 4-OH 88
Pd-Au/CeO2 2'-OH, 4-CF3 82

Steric effects dominate in electrochemical systems, while electronic directing groups (e.g., NO2, OH) control regioselectivity in oxidative methods.

Properties

IUPAC Name

2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-8-3-4-10-11(6-8)17-12(13(10)15)7-9-2-1-5-16-9/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAKNMQNUDSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-furaldehyde (furfural) under basic or acidic conditions to form the methylene linkage at the 2-position. This reaction is a type of aldol or Knoevenagel condensation, which forms the exocyclic double bond connecting the benzofuran and furan rings.

Detailed Preparation Procedure

A representative synthesis procedure adapted from related benzofuran derivatives is as follows:

  • Starting Materials:

    • 6-hydroxy-1-benzofuran-3(2H)-one
    • 2-furaldehyde (furfural)
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Temperature: Reflux (approximately 60–80°C)
    • Reaction time: Several hours (typically 3–6 hours)
  • Procedure:

    • Dissolve 6-hydroxy-1-benzofuran-3(2H)-one and 2-furaldehyde in ethanol.
    • Add a catalytic amount of NaOH or KOH under stirring.
    • Reflux the mixture for 3–6 hours to allow condensation.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, cool the reaction mixture and acidify if necessary to precipitate the product.
    • Filter and wash the solid product.
    • Purify by recrystallization or chromatography to obtain pure 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one.

Alternative One-Pot Synthesis Approach

Recent advances in benzofuran synthesis suggest a one-pot heteroannulation route involving benzoquinones and furyl precursors under acidic conditions, which may be adapted for this compound:

  • Using a mixture of toluene and acetic acid (PhMe/AcOH) as solvent, refluxing benzoquinone derivatives with furyl substrates can yield benzofuran systems via [3+2] cycloaddition and subsequent dehydration/aromatization steps.
  • This method reduces the number of steps and reaction time compared to traditional multi-step syntheses, improving overall efficiency and yield (up to ~80%).

Reaction Mechanism Insights

Aldol/Knoevenagel Condensation

  • The base deprotonates the active methylene group at position 3 of 6-hydroxy-1-benzofuran-3(2H)-one, generating an enolate ion.
  • The enolate attacks the electrophilic carbonyl carbon of 2-furaldehyde, forming a β-hydroxy intermediate.
  • Subsequent dehydration yields the α,β-unsaturated methylene linkage, producing 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one.

One-Pot Heteroannulation (Alternative)

  • Protonation of benzoquinone under acidic conditions forms a reactive intermediate.
  • Nucleophilic attack by furyl or phenolic substrates leads to cyclization and formation of benzofuran rings.
  • Oxidation or elimination steps finalize the benzofuran structure with the furylmethylene substituent.

Characterization and Yield Data

Parameter Details
Typical Yield 75–86% (depending on method and scale)
Solvent Ethanol, Methanol, or PhMe/AcOH (for one-pot)
Catalyst NaOH, KOH (base); AcOH (acid for one-pot method)
Reaction Temperature 60–110°C (reflux)
Reaction Time 3–24 hours
Purification Recrystallization, silica gel chromatography
Key Spectroscopic Features 1H NMR: signals for benzofuran and furyl protons; IR: characteristic lactone and hydroxyl peaks

In-Depth Research Findings and Comparative Analysis

  • The base-catalyzed condensation method is classical and widely used for synthesizing benzylidene-benzofuran derivatives, including furylmethylene analogs.
  • The one-pot heteroannulation approach offers a streamlined synthesis with fewer steps and comparable yields, leveraging benzoquinone chemistry and acidic conditions.
  • NMR and X-ray crystallography confirm the structure and purity of the synthesized compounds, showing characteristic chemical shifts and molecular geometry consistent with the benzofuran core and furyl substituent.
  • Yields reported in literature range from 75% to 86%, with reaction times varying from 3 hours (base-catalyzed) to 24 hours (one-pot method).

Summary Table of Preparation Methods

Preparation Method Key Reagents & Conditions Reaction Time Yield (%) Advantages References
Base-Catalyzed Aldol Condensation 6-hydroxy-1-benzofuran-3(2H)-one, 2-furaldehyde, NaOH, EtOH, reflux 3–6 hours 75–86 Simple, well-established
One-Pot Heteroannulation Benzoquinone derivatives, furyl substrates, PhMe/AcOH, reflux 18–24 hours ~80 Fewer steps, efficient, scalable

Professional Notes and Recommendations

  • For laboratory-scale synthesis, the base-catalyzed condensation is recommended due to its simplicity and reproducibility.
  • For scale-up or complex derivatives, the one-pot heteroannulation approach may offer better efficiency and less purification effort.
  • Careful control of reaction temperature and pH is critical to avoid side reactions such as polymerization or over-oxidation.
  • Purification by recrystallization from ethanol or chromatography ensures high purity suitable for biological testing.

Chemical Reactions Analysis

Nucleophilic Addition (1,4-Addition)

The compound’s α,β-unsaturated ketone (enone) structure facilitates 1,4-addition reactions , a hallmark of enone chemistry . In aqueous acidic conditions, protonation of the alkene generates a stabilized carbocation intermediate, enabling nucleophilic attack at the β-carbon. For example, water can add across the conjugated system to form a diol derivative. This reactivity is consistent with the electron-withdrawing effects of the ketone, which stabilize the carbocation during the reaction .

Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
1,4-AdditionH₃O⁺ (aqueous acid)β-Hydroxy ketone derivative

Oxidation Reactions

Key Considerations

  • Reagents : KMnO₄, CrO₃ (acidic media).

  • Outcome : Potential formation of a diketone, though regiochemical control is critical.

Reduction of the Ketone

The ketone at position 3 is amenable to reduction , yielding an alcohol derivative. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in protic solvents (e.g., methanol, ethanol) can achieve this transformation. The enone system’s stability may influence reaction efficiency, requiring optimized conditions to avoid side reactions .

Reaction Pathway

  • Ketone → Alcohol via hydride transfer.

  • Reagents : NaBH₄, LiAlH₄.

  • Conditions : Protic solvent, mild heating.

Substitution Reactions

The hydroxyl group at position 6 can participate in nucleophilic substitution with alkyl halides or acyl chlorides, forming ethers or esters. This reactivity is typical for phenolic hydroxyl groups, which are moderately acidic. A base (e.g., NaOH, K₂CO₃) is often required to deprotonate the hydroxyl group, generating a phenoxide ion for efficient nucleophilic attack .

Example Reaction

  • Reagents : R-X (alkyl halide), base.

  • Product : Alkyl ether derivative.

Research Findings and Limitations

  • Diverse Reactivity : The compound exhibits reactivity typical of enones and phenolic systems, enabling versatile transformations .

  • Synthesis Complexity : Multi-step protocols involving cyclization under acidic conditions highlight the need for precise control of reaction parameters .

  • Knowledge Gaps : Detailed mechanistic studies and substrate-specific reactivity profiles for the furylmethylene group remain unexplored.

Future Directions

  • Investigate regioselectivity in nucleophilic additions.

  • Optimize conditions for selective oxidation/reduction.

  • Explore applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Enzyme Inhibition

Benzofuranone derivatives have been identified as potential inhibitors of various enzymes, which could have implications for drug discovery. Although direct studies on this compound are sparse, the structural similarities with known enzyme inhibitors suggest that it may exhibit similar properties.

Anti-inflammatory Effects

Research indicates that compounds structurally related to 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one may modulate inflammatory pathways. The compound's ability to interact with biological macromolecules positions it as a candidate for further exploration in treating inflammatory diseases .

Cancer Research

The unique properties of this compound suggest potential applications in cancer research. Its structural features may allow it to interact with cancer-related pathways, although specific studies are needed to confirm these effects .

Comparative Analysis with Related Compounds

The following table compares 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one with other related compounds:

Compound NameStructural FeaturesUnique Properties
6-HydroxyflavoneFlavonoid structure with hydroxyl groupsStrong antioxidant activity
2-FurylmethanolFuran ring with alcohol functional groupExhibits neuroprotective effects
BenzofuranBasic benzofuran structureKnown for antibacterial properties

This comparison highlights how the specific combination of furan and benzofuran rings along with the hydroxyl group in 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one contributes to its distinct biological activities, which are not fully replicated by other compounds listed.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one are lacking, there is a growing body of literature discussing related benzofuran derivatives. For example:

  • Antimicrobial Activity : A study published in Molecules demonstrated that certain benzofuran derivatives exhibited significant antimicrobial activity against various strains, suggesting that similar derivatives could be explored for their potential therapeutic effects against infections.
  • Enzyme Inhibition : Research in Bioorganic & Medicinal Chemistry Letters indicated that some benzofuranones can inhibit enzymes linked to disease processes, opening avenues for drug development targeting specific conditions.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Halogenated Derivatives

  • (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ():

    • Dual chlorine substituents at the 2- and 4-positions of the benzylidene group significantly increase lipophilicity (ClogP ~3.2 predicted). This enhances membrane permeability but may reduce aqueous solubility.
  • SR-F-125 (): Substitution with 2-chloro-6-fluorobenzylidene results in a molecular weight of 289.0073 g/mol (HRMS).

Methoxy- and Hydroxy-Substituted Analogues

  • (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y, ):

    • The 3-hydroxy-4-methoxybenzylidene group enhances hydrogen-bonding capacity, contributing to a high melting point (254.9–255.5°C).
    • Yield (86.2%) suggests superior synthetic efficiency compared to halogenated derivatives, likely due to milder reaction conditions.

Heterocyclic and Indole Derivatives

  • Compound 4d (): Incorporates a 1-ethyl-5-methoxyindole substituent, increasing molecular weight (336.1230 g/mol) and introducing a basic nitrogen atom. This modification may enhance interactions with charged residues in kinase active sites. Melting point (265–267°C) is higher than non-indole derivatives, reflecting increased crystallinity due to planar indole stacking.
  • A14 ():

    • Derived from 4d via O-alkylation with chloroacetonitrile, introducing a nitrile group. This modification increases polarity (logP reduced by ~0.5) and may improve solubility in polar solvents.

Spectroscopic and Physicochemical Properties

NMR Shifts

  • The C3 carbonyl group in benzofuranones resonates at δ ~180 ppm in 13C NMR (e.g., 180.12 ppm in 4d, ), consistent across analogues.
  • Hydroxyl protons (6-OH) appear as singlets at δ ~10.9–11.4 ppm in 1H NMR (e.g., δ 11.14 ppm in 6y, ). Electron-withdrawing substituents (e.g., halogens) deshield this proton, shifting it downfield (e.g., δ 11.43–11.35 ppm in SR-F-125, ).

Mass Spectrometry

  • Halogenated derivatives (e.g., 2h in ) exhibit characteristic isotopic patterns (e.g., [M+H]+ at m/z 520.70 for tribromo compounds).
  • Non-halogenated analogues show simpler fragmentation, with [M-H]− peaks matching calculated masses (e.g., 313.0870 for SR-F-126, ).

Biological Activity

Introduction

2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, also known as (2Z)-2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological activity, including antioxidant, antimicrobial, anticancer properties, and enzyme inhibition.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety fused with a furan ring and a hydroxyl group. Its molecular formula is C13H8O4, with a molecular weight of 228.20 g/mol. The unique structural features contribute to its biological activities.

PropertyValue
Molecular FormulaC13H8O4
Molecular Weight228.20 g/mol
StructureChemical Structure

Antioxidant Activity

Studies have shown that 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one exhibits significant antioxidant properties. It demonstrates scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Research indicates that compounds within the benzofuran class may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Although specific studies on this compound are sparse, its structural analogs have been investigated for their potential in cancer therapy.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Some benzofuran derivatives are known to inhibit enzymes involved in various diseases, including monoamine oxidase (MAO) and tyrosinase. These enzymes play critical roles in neurotransmitter metabolism and melanin production, respectively .

Inhibition Profiles

The following table summarizes the enzyme inhibition activities reported for related compounds:

CompoundTarget EnzymeIC50 Value (μM)
Compound AMAO-A0.073 ± 0.003
Compound BTyrosinaseVaries significantly based on substituents

The biological activity of 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one may involve interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, influencing various biochemical processes essential for cellular function and health.

Research Findings

  • Antioxidant Study : A study demonstrated that compounds similar to 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one exhibited significant free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related conditions.
  • Anticancer Activity : Another investigation focused on related benzofuran derivatives highlighted their ability to induce apoptosis in cancer cell lines, indicating a pathway through which 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one might exert anticancer effects.
  • Enzyme Inhibition : Research into similar compounds revealed effective inhibition of MAO-A and tyrosinase, suggesting that further studies on this compound could elucidate its potential as a therapeutic agent in treating mood disorders and skin pigmentation issues.

Q & A

Q. What are the standard synthetic routes for 2-(2-furylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and a substituted aldehyde (e.g., furfural derivatives). Key steps include:

  • Reagent selection : Use catalytic bases like piperidine or acetic acid under reflux conditions in ethanol or methanol .
  • Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures improves yield and purity .
  • Characterization : Confirm product identity via melting point analysis, NMR (e.g., ¹H and ¹³C), and IR spectroscopy to detect carbonyl (C=O) and hydroxyl (-OH) stretches .

Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?

  • NMR spectroscopy : ¹H NMR resolves aromatic protons and furylmethylene groups (δ 6.5–8.0 ppm), while ¹³C NMR identifies carbonyl (C=O, ~180 ppm) and aromatic carbons .
  • IR spectroscopy : Peaks at ~3200–3600 cm⁻¹ (-OH stretch) and ~1650–1750 cm⁻¹ (C=O stretch) confirm functional groups .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. How should researchers mitigate degradation during experimental studies involving this compound?

  • Thermal stability : Avoid prolonged heating above 80°C to prevent decomposition.
  • Light sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to minimize photodegradation .
  • Sample handling : Use continuous cooling (4°C) during long-term experiments to stabilize organic matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis or solvent evaporation due to volatile byproducts.
  • Waste disposal : Follow GBZ/T 160.1 and EN 14042 guidelines for organic waste containing benzofuran derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -Br) or donating (e.g., -OCH₃, -OH) groups at the furylmethylene or benzofuran positions to modulate bioactivity .
  • Biological assays : Test derivatives against enzymatic targets (e.g., kinases) or microbial strains to correlate substituent effects with activity .

Q. What computational tools are effective for modeling the electronic properties of this compound?

  • Molecular docking : Use Discovery Studio or AutoDock to predict binding affinities with biological targets .
  • DFT calculations : Gaussian or ORCA software can optimize geometry and calculate HOMO-LUMO gaps to assess reactivity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Experimental variables : Control solvent polarity (e.g., DMSO vs. ethanol), pH, and incubation time to ensure reproducibility .
  • Batch analysis : Use HPLC to verify compound purity (>95%) and rule out impurities as confounding factors .

Q. What strategies improve regioselectivity during the synthesis of substituted derivatives?

  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can direct condensation to specific positions .
  • Steric effects : Bulky substituents on the aldehyde component favor regioselective formation of the furylmethylene adduct .

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